3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with the molecular formula C18H23NO4 It is characterized by a bicyclo[222]octane core structure, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxybenzyl group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a bicyclo[2.2.1]heptane core.
3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylate: An ester derivative of the compound.
Uniqueness
3-[(2-Methoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclo[2.2.2]octane core with a methoxybenzyl and carbamoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-23-14-5-3-2-4-13(14)10-19-17(20)15-11-6-8-12(9-7-11)16(15)18(21)22/h2-5,11-12,15-16H,6-10H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLGNPQDQQVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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